

# A Comparative Analysis of Computational and Experimental Data for 2,3'-Dimethylbiphenyl

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## Compound of Interest

Compound Name: **2,3'-Dimethylbiphenyl**

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For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Physicochemical and Spectroscopic Properties of **2,3'-Dimethylbiphenyl**

This guide provides a detailed comparison of experimentally determined and computationally predicted data for **2,3'-Dimethylbiphenyl**, a substituted aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. By presenting a side-by-side analysis of its physical and spectroscopic properties, this document aims to offer researchers a comprehensive understanding of this molecule, aiding in its application and in the validation of computational models.

## Physicochemical Properties: A Quantitative Comparison

The fundamental physical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. Below is a summary of the available experimental and computed data for **2,3'-Dimethylbiphenyl**.

Property	Experimental Value	Computational Value	Data Source (Experimental)
Molecular Formula	C <sub>14</sub> H <sub>14</sub>	C <sub>14</sub> H <sub>14</sub>	N/A
Molecular Weight	182.26 g/mol	182.26 g/mol	PubChem[1]
Melting Point	Not Available	Not Available	
Boiling Point	Not Available	Not Available	
Density	Not Available	Not Available	
Refractive Index	Not Available	Not Available	
LogP (Octanol-Water Partition Coefficient)	Not Available	4.3	PubChem[1]

Note: Experimental data for the melting point, boiling point, density, and refractive index of **2,3'-Dimethylbiphenyl** are not readily available in the cited literature. The computational LogP value suggests the molecule is hydrophobic.

## Spectroscopic Data: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable insights into the structural features of a molecule. While comprehensive experimental spectra for **2,3'-Dimethylbiphenyl** are scarce in the public domain, data for closely related isomers and derivatives can offer comparative insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **2,3'-Dimethylbiphenyl** are not explicitly available in the searched literature. However, data for derivatives such as 2,3-dimethyl-biphenyl-4-carbonitrile and 2,3-dimethyl-4'-nitro-biphenyl have been reported[2]. These data can be used to infer the expected chemical shift regions for the protons and carbons in the parent molecule.

Expected <sup>1</sup>H NMR Spectral Features (Qualitative):

- Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between protons on the two phenyl rings.
- Methyl Protons: Two distinct singlet signals for the two methyl groups, likely appearing in the upfield region of the aromatic spectrum (around 2.0-2.5 ppm).

Expected  $^{13}\text{C}$  NMR Spectral Features (Qualitative):

- Aromatic Carbons: A series of signals in the downfield region (typically 120-145 ppm), with quaternary carbons appearing as weaker signals.
- Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm).

Computational chemistry can be employed to predict the NMR chemical shifts of **2,3'-Dimethylbiphenyl**, providing a theoretical spectrum for comparison once experimental data becomes available.

## Infrared (IR) Spectroscopy

Similar to NMR data, a specific experimental FT-IR spectrum for **2,3'-Dimethylbiphenyl** was not found in the searched literature. However, based on its structure, the following characteristic IR absorption bands can be anticipated:

- C-H Stretching (Aromatic): Above 3000  $\text{cm}^{-1}$
- C-H Stretching (Aliphatic): Below 3000  $\text{cm}^{-1}$
- C=C Stretching (Aromatic): In the 1450-1600  $\text{cm}^{-1}$  region
- C-H Bending (Out-of-Plane): In the 690-900  $\text{cm}^{-1}$  region, which can be indicative of the substitution pattern on the phenyl rings.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and IR intensities, generating a theoretical IR spectrum.

## Experimental Protocols

While specific experimental procedures for the data presented are not detailed in the source materials, the following are general protocols for the key analytical techniques.

## Melting Point Determination (General Protocol)

A small amount of the crystalline sample is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

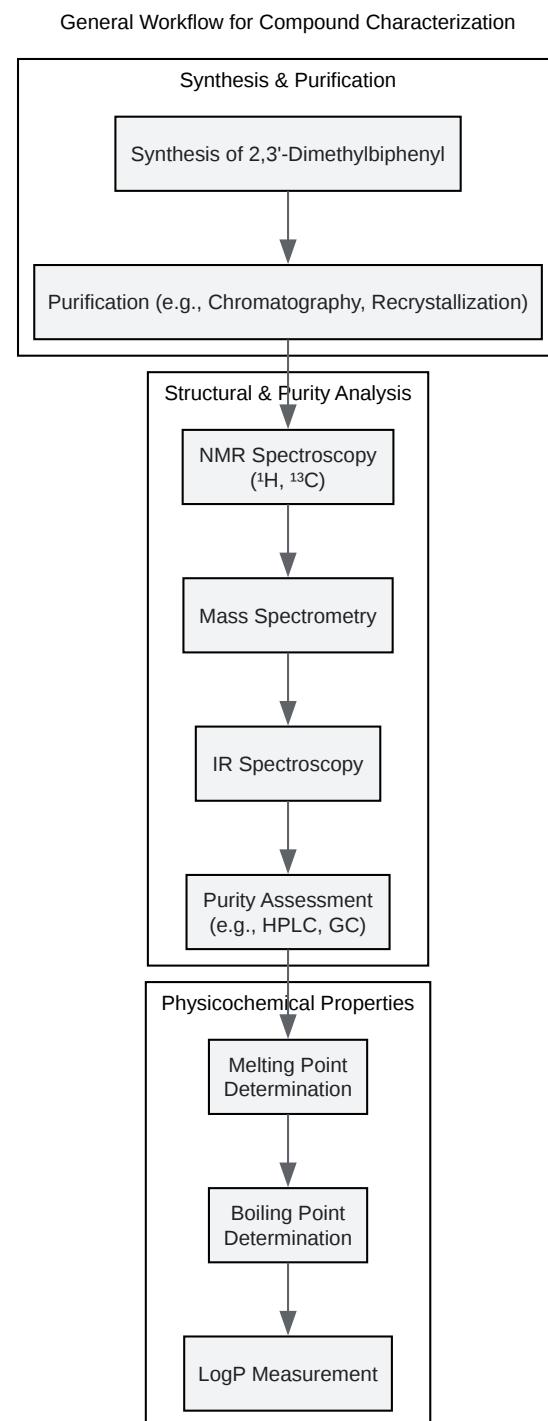
A few milligrams of the sample are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The solution is transferred to an NMR tube. The NMR spectrum is acquired on a spectrometer, with the resulting free induction decay (FID) being Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy (General Protocol)

For a solid sample, an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer is commonly used. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound like **2,3'-Dimethylbiphenyl**.



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Caption: A generalized workflow for the synthesis, purification, and characterization of an organic compound.

## Conclusion

This guide highlights the available experimental and computational data for **2,3'-Dimethylbiphenyl**. While a complete experimental dataset is not currently available in the public domain, the existing information, supplemented by data from related compounds and computational predictions, provides a valuable starting point for researchers. The continued generation and publication of comprehensive experimental data for such compounds are crucial for validating and refining computational models, ultimately accelerating research and development in chemical and pharmaceutical sciences.

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## References

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